molecular formula C3H8O2<br>C3H8O2<br>CH3CHOHCH2OH B046046 Propylene glycol CAS No. 57-55-6

Propylene glycol

Cat. No.: B046046
CAS No.: 57-55-6
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Description

Propylene glycol, also known as propane-1,2-diol, is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a colorless, odorless, and tasteless liquid that is hygroscopic and miscible with water, acetone, and chloroform. This compound is widely used in various industries due to its versatile properties, including its ability to act as a solvent, humectant, and preservative.

Mechanism of Action

Target of Action

Propylene glycol, also referred to as 1,2-propanediol or propane-1,2-diol, is an organic compound (diol or double alcohol) with formula C3H8O2 . It is used as an excipient in various applications such as a humectant in topicals, a preservative in solutions, and a co-solvent in aerosols, parenterals, oral solutions, and topicals . It is also used as a plasticizer in aqueous film-coating formulations or as a solvent in medicinal e-cigarettes .

Mode of Action

This compound interacts with its targets in various ways. For instance, it is used as a solvent to increase the apparent solubility and the permeation of drugs through lipid membranes . It also acts as a surfactant, preventing water from beading up on objects .

Biochemical Pathways

The mechanism of action of this compound is due to the effects of glycolic acid and oxalic acid. Glycolic acid builds up as this compound is broken down and can cause a metabolic acidosis in the patient . At higher temperatures and in an open container, this compound oxidizes and produces various chemicals, including lactic acid, pyruvic acid, and acetic acid .

Pharmacokinetics

This compound is a colorless, odorless, and slightly viscous liquid . It is hygroscopic, meaning that it readily absorbs water from the surrounding environment . If you have normal liver and kidney function, your body can easily remove this compound. About 45% of the compound gets out of the body through the kidneys unchanged. The body breaks down the rest into lactic acid .

Action Environment

Environmental factors can influence the action of this compound. The leakage of this compound can affect ground and surface water, dissolved oxygen concentration, biodegrading microorganisms, pH, organic matter, and aeration . The fate and transport processes of this compound include advection, mechanical dispersion, molecular diffusion, and biodegradation . This compound can also enter the environment through the disposal of products that contain it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol is primarily produced through the hydration of propylene oxide. This process can be carried out using either a non-catalytic high-temperature method or a catalytic low-temperature method.

  • Non-catalytic High-Temperature Method: : In this method, propylene oxide is reacted with water at temperatures ranging from 200°C to 220°C and pressures of 1.7 to 2.0 megapascals. The reaction yields a mixture of this compound and dithis compound, which can be separated through distillation.

  • Catalytic Low-Temperature Method: : This method involves the use of acidic or basic catalysts to facilitate the reaction between propylene oxide and water at lower temperatures (50°C to 70°C). Common catalysts include sulfuric acid, phosphoric acid, and potassium hydroxide. The reaction produces a higher yield of this compound with fewer by-products.

Industrial Production Methods

In industrial settings, this compound is typically produced using the catalytic low-temperature method due to its higher efficiency and lower energy consumption. The process involves the following steps:

    Preparation of Propylene Oxide: Propylene oxide is produced through the chlorohydrin process or the hydroperoxide process.

    Hydration Reaction: Propylene oxide is reacted with water in the presence of a catalyst to form this compound.

    Separation and Purification: The reaction mixture is subjected to distillation to separate this compound from other by-products. The purified this compound is then collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : this compound can be oxidized to form lactic acid, pyruvic acid, and acetic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : this compound can be reduced to form propanol. This reaction is usually carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : this compound can undergo substitution reactions with halogens, acids, and alcohols to form various derivatives. For example, reacting this compound with hydrochloric acid produces propylene chlorohydrin.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, phosphoric acid, potassium hydroxide

Major Products Formed

    Oxidation: Lactic acid, pyruvic acid, acetic acid

    Reduction: Propanol

    Substitution: Propylene chlorohydrin

Scientific Research Applications

Propylene glycol has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: : In chemistry, this compound is used as a solvent for various chemical reactions and as a stabilizer for reactive compounds. It is also used in the synthesis of polymers and resins.

  • Biology: : In biological research, this compound is used as a cryoprotectant for preserving biological samples at low temperatures. It helps prevent the formation of ice crystals, which can damage cells and tissues.

  • Medicine: : In medicine, this compound is used as a solvent for pharmaceuticals, as a carrier for topical medications, and as a humectant in cosmetic formulations. It is also used in the production of injectable drugs and as a vehicle for oral medications.

  • Industry: : In industrial applications, this compound is used as an antifreeze and coolant in refrigeration systems, as a de-icing agent for aircraft, and as a plasticizer in the production of plastics and rubber. It is also used in the food industry as a food additive and preservative.

Comparison with Similar Compounds

Propylene glycol is often compared to other similar compounds, such as ethylene glycol, glycerol, and butylene glycol. While these compounds share some similarities, they also have distinct differences that make this compound unique.

  • Ethylene Glycol: : Ethylene glycol is a diol with the chemical formula C₂H₆O₂. It is commonly used as an antifreeze and coolant, similar to this compound. ethylene glycol is more toxic and poses greater health risks if ingested.

  • Glycerol: : Glycerol, also known as glycerin, is a triol with the chemical formula C₃H₈O₃. It is used as a humectant, solvent, and sweetener in various applications. Glycerol is less volatile and has a higher boiling point compared to this compound.

  • Butylene Glycol: : Butylene glycol is a diol with the chemical formula C₄H₁₀O₂. It is used as a solvent, humectant, and plasticizer. Butylene glycol has a higher molecular weight and boiling point compared to this compound, making it less volatile.

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, including its hygroscopic nature, solvent capabilities, and chemical reactivity, make it an essential component in many industrial, pharmaceutical, and research applications. By understanding its preparation methods, chemical reactions, and mechanisms of action, scientists and industry professionals can continue to harness the potential of this compound in innovative ways.

Properties

IUPAC Name

propane-1,2-diol
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InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3
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InChI Key

DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)O
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Molecular Formula

C3H8O2, Array
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Related CAS

58858-91-6 (hydrochloride salt)
Record name Propylene glycol [USP:JAN]
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DSSTOX Substance ID

DTXSID0021206
Record name 1,2-Propylene glycol
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Molecular Weight

76.09 g/mol
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Physical Description

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid.
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Boiling Point

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F
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Flash Point

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible
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Density

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62
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Vapor Pressure

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg
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Impurities

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%).
Record name Propylene glycol
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Color/Form

Colorless viscous liquid

CAS No.

57-55-6, 25322-68-3, 63625-56-9
Record name PROPYLENE GLYCOL
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Melting Point

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F
Record name PROPYLENE GLYCOL
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Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
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[Compound]
Name
fatty amines
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Reaction Step Two
[Compound]
Name
polyols
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Reaction Step Three
[Compound]
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alcohols
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[Compound]
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fatty alcohols
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Reaction Step Five
[Compound]
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lower alkylene oxide
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Reaction Step Six
[Compound]
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RO(C2H4O)nH
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Reaction Step Seven
[Compound]
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primary alcohol
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[Compound]
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alkyl
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Reaction Step Nine
[Compound]
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10
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II
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[Compound]
Name
fatty alcohol
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[Compound]
Name
fatty alcohol
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Reaction Step 17
[Compound]
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carbon alkanol
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10
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[Compound]
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phenols
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Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
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Reaction Step 22
[Compound]
Name
Pluronics
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Reaction Step 23
[Compound]
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Pluronic F-68
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Reaction Step 25
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Name
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Name
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[Compound]
Name
alkylene oxide
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Reaction Step 30
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[Compound]
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alkyl phenols
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Reaction Step 31
[Compound]
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fatty acids
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Reaction Step 32

Synthesis routes and methods II

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylene glycol methanol
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Synthesis routes and methods III

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
[Compound]
Name
polypropylene oxide
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Type
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Reaction Step One
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Reaction Step Two
[Compound]
Name
polypropylene oxide
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0 (± 1) mol
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Reaction Step Three
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Reaction Step Four
[Compound]
Name
polyethylene oxide-polypropylene oxide polyethylene oxide
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Reaction Step Five
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Reaction Step Seven
[Compound]
Name
polypropylene oxide
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Reaction Step Eight
[Compound]
Name
polyethylene oxide
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Reaction Step Nine
[Compound]
Name
polypropylene oxide
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Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Retrosynthesis Analysis

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Reactant of Route 6
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